molecular formula C8H9BrClN3O B15063847 4-(6-Bromo-3-chloropyrazin-2-yl)morpholine

4-(6-Bromo-3-chloropyrazin-2-yl)morpholine

Cat. No.: B15063847
M. Wt: 278.53 g/mol
InChI Key: CLEZQBZJTJAMBK-UHFFFAOYSA-N
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Description

4-(6-Bromo-3-chloropyrazin-2-yl)morpholine is a heterocyclic organic compound that contains both a pyrazine ring and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Bromo-3-chloropyrazin-2-yl)morpholine typically involves the reaction of 6-bromo-3-chloropyrazine with morpholine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromo-3-chloropyrazin-2-yl)morpholine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine or chlorine atoms.

    Coupling Reactions: Products include biaryl compounds or other complex structures formed through carbon-carbon bond formation.

Scientific Research Applications

4-(6-Bromo-3-chloropyrazin-2-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-Bromo-3-chloropyrazin-2-yl)morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Chloropyrazin-2-yl)morpholine
  • 4-(3-Chloropyrazin-2-yl)morpholine

Uniqueness

4-(6-Bromo-3-chloropyrazin-2-yl)morpholine is unique due to the presence of both bromine and chlorine atoms on the pyrazine ring, which can influence its reactivity and the types of reactions it can undergo. This dual halogenation can provide additional versatility in synthetic applications compared to its analogs .

Properties

Molecular Formula

C8H9BrClN3O

Molecular Weight

278.53 g/mol

IUPAC Name

4-(6-bromo-3-chloropyrazin-2-yl)morpholine

InChI

InChI=1S/C8H9BrClN3O/c9-6-5-11-7(10)8(12-6)13-1-3-14-4-2-13/h5H,1-4H2

InChI Key

CLEZQBZJTJAMBK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=CN=C2Cl)Br

Origin of Product

United States

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